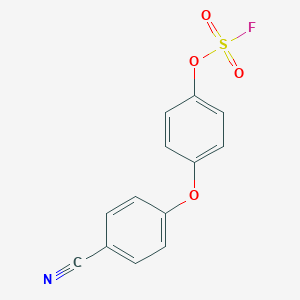
1-Cyano-4-(4-fluorosulfonyloxyphenoxy)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-Cyano-4-(4-fluorosulfonyloxyphenoxy)benzene” is a chemical compound. Unfortunately, there is limited information available about this specific compound .
Molecular Structure Analysis
The molecular structure of “this compound” is not explicitly provided in the available resources .Chemical Reactions Analysis
The chemical reactions involving “this compound” are not explicitly mentioned in the available resources .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” are not explicitly mentioned in the available resources .Scientific Research Applications
Benzene Metabolites and Carcinogenicity
Research on benzene, a related aromatic hydrocarbon, and its metabolites such as phenol, catechol, and hydroquinone, has shown significant interest due to their carcinogenic potential and association with malignancies in occupational environments. These studies explore the mechanisms of cytotoxicity leading to carcinogenicity, suggesting a complex multistep process involving gene mutations, oncogene activation, and downregulated immune-mediated tumor surveillance. Such research underscores the importance of understanding benzene derivatives' biological interactions and their potential role in developing cancer treatments or preventive measures (Atkinson, 2009).
Antimicrobial Agents
The study of monoterpenes like p-Cymene, a compound structurally related to benzene derivatives, has been explored for their antimicrobial properties. These compounds, found in over 100 plant species, show a range of biological activity including antimicrobial effects. Research in this area is driven by the urgent need for new substances with antimicrobial properties to combat communicable diseases, highlighting the potential application of benzene derivatives in developing new antimicrobial agents (Marchese et al., 2017).
Supramolecular Chemistry
Benzene derivatives like benzene-1,3,5-tricarboxamide (BTA) have found significant applications in supramolecular chemistry, ranging from nanotechnology to polymer processing and biomedical applications. The ability of BTAs to self-assemble into one-dimensional, nanometer-sized structures stabilized by hydrogen bonding showcases the versatility of benzene derivatives as supramolecular building blocks (Cantekin, de Greef, & Palmans, 2012).
Antimicrobial Compounds from Cyanobacteria
Research on cyanobacteria-derived compounds, including aromatic compounds with benzene rings, highlights the diverse source of antimicrobial agents. These studies explore the chemical classes and biological activities of cyanobacterial compounds, emphasizing the potential application of benzene derivatives in pharmaceutical development for antimicrobial purposes (Swain, Paidesetty, & Padhy, 2017).
Mechanism of Action
Future Directions
properties
IUPAC Name |
1-cyano-4-(4-fluorosulfonyloxyphenoxy)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8FNO4S/c14-20(16,17)19-13-7-5-12(6-8-13)18-11-3-1-10(9-15)2-4-11/h1-8H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCFAXWOLSXDQJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)OC2=CC=C(C=C2)OS(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8FNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-methyl-2-(5-nitrothiophene-2-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2811619.png)

![7-(furan-2-ylmethyl)-N-(2-hydroxypropyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2811623.png)
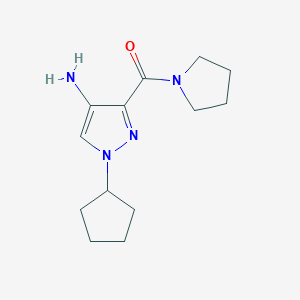
![5-[(2-Amino-4-cyclopropyl-1,3-thiazol-5-yl)thio]-4-cyclopropyl-1,3-thiazol-2-amine](/img/structure/B2811627.png)


![2-(2,4-difluorophenyl)-1-[2-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]ethan-1-one](/img/structure/B2811630.png)
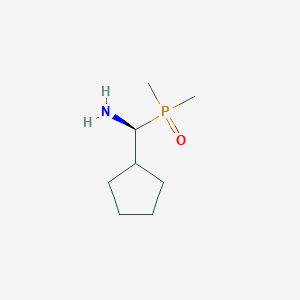
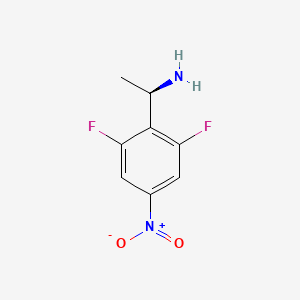
![[4-Chloro-2-(3-chloro-4-fluorophenoxy)phenyl]methanamine hydrochloride](/img/structure/B2811638.png)
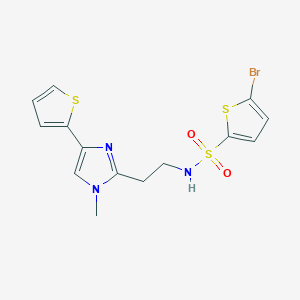
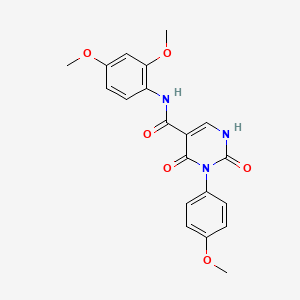
![2-(1H-benzotriazol-1-yl)-N'-[(E)-(3,4-dimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B2811642.png)